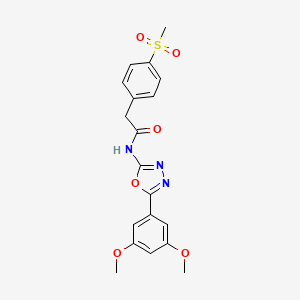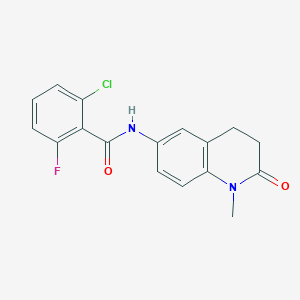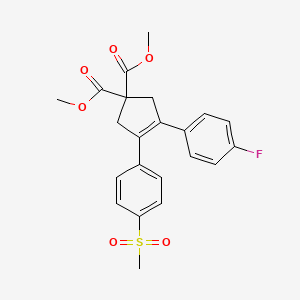![molecular formula C19H26N6O4 B2749138 2-(5-(4-乙酰哌嗪-1-基)-1-甲基-2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)-N-丙基乙酰胺 CAS No. 1021095-08-8](/img/structure/B2749138.png)
2-(5-(4-乙酰哌嗪-1-基)-1-甲基-2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)-N-丙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H26N6O4 and its molecular weight is 402.455. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
双重细胞因子调节剂
一种与本化合物密切相关的嘧啶哌嗪衍生物已显示出作为双重细胞因子调节剂的潜力。已发现它可以抑制肿瘤坏死因子 (TNF)-α 并增加白细胞介素-10 释放,提示其在治疗败血性休克、类风湿性关节炎和克罗恩病等疾病中的应用 (Fukuda 等,2000)。
组胺 H4 受体配体
一系列结构与本化合物相似的 2-氨基嘧啶被合成为组胺 H4 受体的配体。这项研究表明其在抗炎和止痛疗法中的潜在应用 (Altenbach 等,2008)。
抗癌和抗 5-脂氧合酶剂
一种结构上与本化合物相关的吡唑并嘧啶衍生物已被合成并评价其抗癌和抗 5-脂氧合酶活性。这表明其在癌症治疗和炎症控制中的潜在应用 (Rahmouni 等,2016)。
使用 PET 对转运蛋白进行成像
一系列与本化合物相关的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺已被用于使用正电子发射断层扫描 (PET) 对转运蛋白 (18 kDa) 进行成像。这表明其在神经影像学和神经退行性疾病研究中的应用 (Dollé 等,2008)。
抗哮喘剂
结构上与本化合物相关的三唑并[1,5-c]嘧啶已显示出作为介质释放抑制剂的活性,提示其作为抗哮喘剂的潜在用途 (Medwid 等,1990)。
作用机制
Target of Action
The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. It plays a crucial role in nerve signal transmission at cholinergic synapses.
Mode of Action
The compound acts as a competitive inhibitor of AChE . It binds to the active site of the enzyme, preventing acetylcholine from accessing the site and thus inhibiting the enzyme’s activity. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance nerve signal transmission and potentially improve cognitive function. This makes it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
属性
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-4-6-20-15(27)12-25-18(28)16-14(5-7-21-17(16)22(3)19(25)29)24-10-8-23(9-11-24)13(2)26/h5,7H,4,6,8-12H2,1-3H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSHYCBKNNTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)
![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)
![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)

![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)
![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)
![5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2749073.png)


![3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749078.png)